molecular formula C10H10O3 B2551469 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1267818-20-1

2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2551469
CAS No.: 1267818-20-1
M. Wt: 178.187
InChI Key: LDZRHXKNIDKRBY-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol It is characterized by a cyclopropane ring attached to a carboxylic acid group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a phenylacetic acid derivative, followed by functional group modifications. One common method is the reaction of 3-hydroxybenzyl bromide with diethyl malonate in the presence of a base, followed by cyclization and hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products Formed

    Oxidation: 2-(3-Oxophenyl)cyclopropane-1-carboxylic acid.

    Reduction: 2-(3-Hydroxyphenyl)cyclopropane-1-methanol.

    Substitution: 2-(3-Alkoxyphenyl)cyclopropane-1-carboxylic acid.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its functional groups. For example, the hydroxy group may form hydrogen bonds with biological macromolecules, influencing their activity. The carboxylic acid group can participate in ionic interactions, affecting the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with the hydroxy group in the para position.

    2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid is unique due to the position of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The cyclopropane ring adds strain to the molecule, making it more reactive in certain chemical transformations .

Biological Activity

2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid, also known as (1R,2R)-2-(3-hydroxyphenyl)cyclopropanecarboxylic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound features a cyclopropane ring bonded to a carboxylic acid and a hydroxyl group on a phenyl ring. The presence of these functional groups contributes significantly to its biological activity.

  • Hydroxy Group : Capable of forming hydrogen bonds with biological macromolecules, influencing their activity.
  • Carboxylic Acid Group : Participates in ionic interactions, affecting solubility and bioavailability.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets. The rigid structure provided by the cyclopropane ring enhances binding affinity to proteins and enzymes. Key mechanisms include:

  • Hydrogen Bonding : The hydroxyphenyl group can engage in hydrogen bonding with target molecules, enhancing specificity.
  • Ionic Interactions : The carboxylic acid group can interact ionically with charged residues in proteins, facilitating binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.
  • Enzyme Inhibition : Shown to inhibit specific enzymes involved in metabolic pathways, particularly in plant systems (e.g., ACO2 enzyme in Arabidopsis thaliana) .

In Silico Studies

Recent studies have employed molecular docking to evaluate the binding affinity of this compound with target enzymes. The results indicate promising interactions:

CompoundΔG (kcal/mol)Binding Constant (Kb M−1)
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid-6.55.94×10^4
(1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94×10^4
Methylcyclopropane-3.10.188×10^3

These findings suggest that the compound has a higher binding affinity compared to traditional inhibitors used in ethylene biosynthesis .

Case Studies

In a notable study, derivatives of cyclopropane carboxylic acids were synthesized and tested for their biological activities. The results indicated that these compounds possess significant inhibitory effects on cancer cell lines without exhibiting cytotoxicity .

Applications

The diverse biological activities of this compound make it a candidate for various applications:

  • Drug Development : Potential use as a scaffold for developing new therapeutic agents targeting inflammation and microbial infections.
  • Agricultural Biotechnology : Exploration as an inhibitor for ethylene production in plants, which could enhance crop yield and quality.

Properties

IUPAC Name

2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZRHXKNIDKRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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